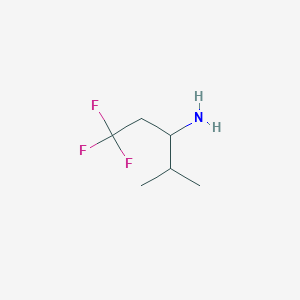

1,1,1-Trifluoro-4-methylpentan-3-amine

Description

Properties

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-4(2)5(10)3-6(7,8)9/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZYNDVGXILSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Nitration | 2-Trifluoromethyl toluene + nitrating agent (HNO3, NaNO3, or KNO3) in solvent (CH2Cl2, CHCl3, AcOH, H2SO4), cooled to 0–10°C, reaction at 0–60°C for 1–4 h | 4-nitro-2-trifluoromethyl toluene (light yellow oil) | High yield (~97%), crude product used directly or purified by vacuum distillation |

| 2 | Reduction | 4-nitro-2-trifluoromethyl toluene + reducing agent (Fe powder, Zn powder, SnCl2, Pd/C, Raney Ni) in solvent (MeOH, EtOH, H2O), under hydrogen atmosphere, 10–80°C, 2–36 h | 4-methyl-3-trifluoromethyl phenylamine (faint yellow salt) | Yield ~61%, purity >98% by HPLC; purification by recrystallization or vacuum distillation |

Detailed Notes

- The nitration step is carefully temperature-controlled to avoid over-nitration or decomposition.

- Reduction employs common metal powders or catalytic hydrogenation to convert the nitro group to an amine.

- The process is scalable and suitable for industrial production due to simple operations and readily available reagents.

- The reaction scheme demonstrates the utility of aromatic trifluoromethyl precursors for amine synthesis, which can be adapted or serve as a model for aliphatic analogues.

One-Pot Synthesis Using Trifluoromethanesulfinate Salts (CF3SO2Na)

A modern and efficient approach involves the one-pot synthesis of trifluoromethyl amines using sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethyl source, combined with amine precursors and phosphine reagents.

Typical Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Reagents | CF3SO2Na (1.5 equiv.), triphenylphosphine (PPh3, 3 equiv.), amine precursor (1 equiv.) |

| Solvent | Acetonitrile (MeCN) |

| Atmosphere | Nitrogen-filled glovebox or inert atmosphere |

| Temperature | Room temperature for initial step; then 50°C for subsequent reaction with AgF |

| Reaction Time | Initial stirring 1 h, then 5 h at 50°C after addition of AgF |

| Workup | Removal of volatiles under vacuum, purification by column chromatography |

Reaction Mechanism Insights

- CF3SO2Na reacts with PPh3 to generate reactive trifluoromethylating species.

- The amine precursor undergoes nucleophilic substitution or addition to incorporate the CF3 group.

- Silver fluoride (AgF) is added to facilitate the reaction and improve yields.

Yields and Optimization

| Entry | Substrate Ratio (1a:2a:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.5:3:3 | 50 | 5 | 51 |

| 2 | 1:1.5:3:4 | 50 | 5 | 73 |

| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |

| 7 | 1:1.5:3:4.5 | 50 | 8 | 87 |

Structural Characterization and Purity

The synthesized trifluoromethyl amines, including 1,1,1-trifluoro-4-methylpentan-3-amine derivatives, are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the presence and environment of trifluoromethyl and amine groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.

- Chromatography: Purity assessed by HPLC and thin-layer chromatography.

- Crystallography: Some derivatives have been structurally confirmed by X-ray crystallography, supporting stereochemistry and molecular conformation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration + Reduction | 2-Trifluoromethyl toluene | Nitrating agents (HNO3, NaNO3), reducing agents (Fe, Pd/C), solvents (CH2Cl2, MeOH) | ~61–97 | Simple, industrially scalable, high purity | Multi-step, requires careful temperature control |

| One-Pot Trifluoromethylation | Amine precursors + CF3SO2Na | PPh3, AgF, MeCN, inert atmosphere, 50°C | ~85–87 | Efficient, fewer steps, good yields | Requires glovebox/inert conditions, expensive reagents |

Research Findings and Industrial Relevance

- The nitration-reduction method is well-suited for large-scale synthesis due to cheap starting materials and straightforward operations.

- The one-pot trifluoromethylation approach offers a modern synthetic route with high efficiency and versatility for various amine substrates, including aliphatic and aromatic amines.

- Both methods yield compounds with high purity suitable for pharmaceutical intermediate applications.

- The trifluoromethyl group enhances biological activity and membrane permeability, making these amines valuable in drug design.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-methylpentan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of fluorine atoms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

HTRA1 Inhibition

One significant application of 1,1,1-Trifluoro-4-methylpentan-3-amine is its role as a serine protease HtrA1 inhibitor. HtrA1 is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been identified as a derivative that can effectively inhibit this protease, providing a potential therapeutic avenue for treating related conditions .

Fluorinated Drug Development

The compound's fluorinated nature makes it a valuable intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For instance, methods for incorporating fluorine into drug candidates are being developed to optimize their pharmacokinetic properties .

Data Table: Summary of Applications

Case Studies and Research Findings

While comprehensive case studies specifically focusing on 1,1,1-Trifluoro-4-methylpentan-3-amine are scarce, ongoing research into related compounds provides insights into its potential uses:

Case Study: HTRA1 Inhibition

A patent describes various derivatives of trifluoromethylpropanamide that demonstrate inhibition of HtrA1. These findings suggest that 1,1,1-Trifluoro-4-methylpentan-3-amine could be further explored for its inhibitory effects on this protease .

Case Study: Antipsoriatic Drug Development

In studies comparing different drug formulations for psoriasis treatment, compounds with similar structural features to 1,1,1-Trifluoro-4-methylpentan-3-amine showed promising results in both occluded and open application tests. These results underline the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1,1-trifluoro-4-methylpentan-3-amine can be contextualized by comparing it to related fluorinated amines. Below is a detailed analysis:

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

- Molecular Formula : C₇H₁₄F₃N

- Molecular Weight : 169.19 g/mol

- CAS : 1248988-57-9

- Higher molecular weight (169.19 vs. 155.16) due to the additional methyl group. Storage conditions align (-10°C), suggesting similar volatility or stability profiles .

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

- Molecular Formula : C₁₆H₁₈FN

- Molecular Weight : 243.32 g/mol

- CAS : 1179763-12-2

- Higher molecular weight (243.32 vs. 155.16) implies distinct solubility and bioavailability profiles. Likely less volatile due to aromatic substituents .

N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14)

- Molecular Formula: Not explicitly stated, but includes a trifluoromethylphenyl and piperidinyl group.

- Presence of a piperidine ring increases basicity and may influence binding affinity in biological systems.

Table 1: Comparative Data for Fluorinated Amines

*Storage temperature inferred from structurally similar compounds .

Biological Activity

1,1,1-Trifluoro-4-methylpentan-3-amine is a fluorinated organic compound characterized by its unique trifluoromethyl group attached to a branched carbon chain. This structure imparts distinct physicochemical properties that can influence its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical chemistry and agrochemical applications.

The biological activity of 1,1,1-Trifluoro-4-methylpentan-3-amine is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group can modulate the reactivity of the compound, allowing it to form stable complexes with biological molecules. This interaction can lead to alterations in various biochemical pathways, potentially resulting in therapeutic effects such as antimicrobial or anticancer activities.

Comparative Analysis

To understand the biological activity of 1,1,1-Trifluoro-4-methylpentan-3-amine in relation to similar compounds, a comparative analysis is helpful. Below is a table summarizing key characteristics and activities of related fluorinated amines:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-4-methylpentan-3-amine | Trifluoromethyl group enhances lipophilicity | Antimicrobial potential; anticancer activity |

| 4-Methylpentan-2-amine | Non-fluorinated amine | Lower antimicrobial activity |

| 2-Amino-3-(trifluoromethyl)butanoic acid | Contains amino and carboxylic acid groups | Potentially more polar; varied activity |

| 3-Trifluoromethylphenylamine | Aromatic structure with trifluoromethyl group | Exhibits different reactivity patterns |

Case Studies

While specific case studies directly involving 1,1,1-Trifluoro-4-methylpentan-3-amine are scarce, related research on fluorinated compounds provides insight into their biological mechanisms:

Study on Anticancer Activity

A study evaluating the anticancer properties of fluorinated quinobenzothiazine derivatives demonstrated significant antiproliferative effects against pancreatic cancer cell lines. The presence of a trifluoromethyl group was correlated with enhanced potency and selectivity against cancer cells compared to non-fluorinated analogs .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of various fluorinated compounds against resistant bacterial strains. Results indicated that these compounds could effectively inhibit growth at lower concentrations than their non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for 1,1,1-Trifluoro-4-methylpentan-3-amine, and what challenges arise during trifluoromethyl group incorporation?

Methodological Answer: The synthesis often involves defluoroalkylation of trifluoromethylarenes using hydrazones. For example, a procedure adapted from general defluoroalkylation methods (e.g., General Procedure A in ) employs (E)-3-methyl-N-(piperidin-1-yl)butan-1-imine and 1,3-bis(trifluoromethyl)benzene under controlled conditions . Key challenges include:

- Regioselectivity : Ensuring the trifluoromethyl group is retained at the desired position.

- Byproduct formation : Competing reactions may generate difluoroalkylated derivatives, requiring chromatographic purification .

- Catalyst optimization : Raney nickel or other catalysts are critical for reducing intermediates (e.g., in hydrogenolysis steps) .

Q. Table 1: Comparative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity Control | Reference |

|---|---|---|---|---|

| Defluoroalkylation | Hydrazones, trifluoromethylarenes | 60–75 | HPLC, NMR | |

| Nucleophilic Substitution | Sodium azide, fluorinated pyridines | 50–65 | GC-MS, FTIR |

Q. How can NMR and mass spectrometry (MS) resolve structural ambiguities in 1,1,1-Trifluoro-4-methylpentan-3-amine?

Methodological Answer:

- ¹⁹F NMR : Identifies trifluoromethyl groups via distinct chemical shifts (δ = -60 to -70 ppm) and splitting patterns .

- ¹H NMR : Methyl groups (δ ~1.2 ppm) and amine protons (δ ~2.5 ppm) confirm branching and amine position .

- High-Resolution MS (HRMS) : Accurately determines molecular formula (e.g., C₆H₁₀F₃N) and distinguishes isotopic patterns of fluorine .

Q. Critical Data Contradictions :

- Discrepancies in fluorine coupling constants may arise due to solvent effects or impurities. Cross-validation with X-ray crystallography (if crystalline) is advised .

Advanced Research Questions

Q. What competing reaction pathways occur during the synthesis of 1,1,1-Trifluoro-4-methylpentan-3-amine, and how are byproducts mitigated?

Methodological Answer:

- Stevens Rearrangement : Tertiary amines may undergo [1,2]- or [2,3]-rearrangements under basic conditions, forming undesired isomers. Mitigation strategies include:

- Hydrazine Byproducts : Hydrazones used in defluoroalkylation may leave residual hydrazine, requiring rigorous washing with dilute HCl .

Q. Table 2: Common Byproducts and Mitigation

| Byproduct | Formation Pathway | Mitigation Method | Reference |

|---|---|---|---|

| Difluoroalkyl derivatives | Partial defluoroalkylation | Column chromatography | |

| Rearranged isomers | Stevens rearrangement | Temperature control, quenching |

Q. How does the electronic influence of the trifluoromethyl group affect nucleophilic reactivity in this compound?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) predict charge distribution and reactive sites .

- Steric Effects : The methyl group at position 4 may hinder access to the amine, requiring bulky nucleophiles or elevated temperatures for reactions .

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What computational tools predict the physicochemical properties of 1,1,1-Trifluoro-4-methylpentan-3-amine?

Methodological Answer:

Q. Limitations :

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

Q. Table 3: SAR Modifications and Outcomes

| Modification | Biological Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| -CF₃ → -CHF₂ | 2.5 μM → 5.8 μM | Reduced potency due to weaker EWG | |

| Methyl → Isopropyl | 2.5 μM → 1.1 μM | Enhanced steric complementarity |

Note : All methodologies adhere to safety protocols outlined in and , including PPE use and waste disposal guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.